

Check Availability & Pricing

# Application Notes and Protocols for Sor-c13 in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sor-c13** is a novel synthetic peptide inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2][3] The TRPV6 channel is frequently overexpressed in a variety of solid tumors, including breast, prostate, ovarian, and pancreatic cancers, and its expression is correlated with poor prognosis.[4][5] By selectively binding to and inhibiting TRPV6, **Sor-c13** blocks the influx of calcium into cancer cells.[1][2] This disruption of calcium homeostasis interferes with downstream signaling pathways, primarily the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) axis, which is crucial for cancer cell proliferation, survival, and metastasis. [5] Ultimately, the inhibition of TRPV6 by **Sor-c13** can lead to decreased cancer cell viability and induction of apoptosis.[4][5]

Three-dimensional (3D) spheroid cultures have emerged as a more physiologically relevant in vitro model for cancer research compared to traditional 2D monolayer cultures.[6][7] Spheroids better mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and pH, as well as intricate cell-cell and cell-matrix interactions.[7][8][9] These characteristics make 3D spheroid models invaluable for assessing the efficacy and penetration of anti-cancer therapeutics in a setting that more closely resembles in vivo conditions.

These application notes provide a detailed protocol for evaluating the therapeutic potential of **Sor-c13** in 3D cancer cell spheroid models.



## **Mechanism of Action of Sor-c13**

**Sor-c13** is a high-affinity antagonist of the TRPV6 calcium channel, with an IC50 of 14 nM.[1] Its mechanism of action involves the inhibition of calcium influx into cancer cells that overexpress TRPV6. This leads to the downstream inhibition of the NFAT signaling pathway, which is known to promote cancer progression. The reduction in intracellular calcium disrupts multiple oncogenic processes, including proliferation, resistance to apoptosis, and metastasis. [5]





Click to download full resolution via product page

Sor-c13 signaling pathway.



## **Quantitative Data Summary**

The following tables summarize the available quantitative data for **Sor-c13** from in vitro and in vivo studies. This data can be used as a reference for expected outcomes when testing **Sor-c13** in 3D spheroid cultures.

Table 1: In Vitro Activity of Sor-c13

| Parameter             | Cell Line | Value | Reference |
|-----------------------|-----------|-------|-----------|
| IC50                  | -         | 14 nM | [1]       |
| EC50 (Calcium Influx) | -         | 14 nM | [2]       |

Table 2: In Vivo Efficacy of Sor-c13

| Cancer Model                                  | Treatment | Effect                      | Reference |
|-----------------------------------------------|-----------|-----------------------------|-----------|
| SKOV-3 Ovarian<br>Cancer Xenograft            | 665 mg/kg | 59% tumor growth inhibition | [2]       |
| Pancreatic Cancer<br>(Phase I Clinical Trial) | 6.2 mg/kg | 27% reduction in tumor size | [10]      |

## Experimental Protocols Protocol 1: 3D Spheroid Formation

This protocol describes the generation of 3D tumor spheroids using the hanging drop method, which is suitable for forming uniformly sized spheroids.

#### Materials:

- Cancer cell line known to overexpress TRPV6 (e.g., OVCAR-3, PC-3, T-47D)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)



- Trypsin-EDTA
- Hanging drop spheroid culture plates (e.g., 96-well or 384-well)
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Culture cancer cells in a T-75 flask to 70-80% confluency.
- Wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh complete medium and perform a cell count.
- Adjust the cell concentration to 2.5 x 10<sup>5</sup> cells/mL.
- Pipette 20 μL drops of the cell suspension onto the inside of the lid of a hanging drop plate, resulting in 5,000 cells per drop.
- Add PBS to the bottom of the plate to maintain humidity.
- Invert the lid and place it on the plate.
- Incubate for 3-5 days to allow for spheroid formation. Spheroids should be visible as tight, spherical aggregates.

## Protocol 2: Sor-c13 Treatment of 3D Spheroids

This protocol outlines the treatment of pre-formed spheroids with **Sor-c13**.

#### Materials:

- Pre-formed 3D spheroids
- Sor-c13 peptide



- Complete cell culture medium
- Multi-channel pipette

#### Procedure:

- Prepare a stock solution of Sor-c13 in a suitable solvent (e.g., sterile water or PBS).
- On the day of treatment, prepare serial dilutions of **Sor-c13** in complete medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 μM).
- Carefully transfer the spheroids from the hanging drops to an ultra-low attachment 96-well plate containing 100 µL of fresh medium per well.
- Add 100 μL of the **Sor-c13** dilutions to the corresponding wells. Include a vehicle control (medium with the same concentration of solvent used for **Sor-c13**).
- Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

## **Protocol 3: Analysis of Spheroid Viability and Size**

This protocol describes methods to assess the effect of **Sor-c13** on spheroid viability and growth.

#### Materials:

- Treated spheroids
- CellTiter-Glo® 3D Cell Viability Assay kit
- Brightfield microscope with a camera
- Image analysis software (e.g., ImageJ)

#### Procedure for Viability Assay:

- After the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® 3D reagent to each well.



- Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control.

Procedure for Spheroid Size Measurement:

- At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
- Use image analysis software to measure the diameter of each spheroid.
- Calculate the spheroid volume using the formula: Volume =  $(4/3)\pi(radius)^3$ .
- Plot the change in spheroid volume over time for each treatment condition.

## **Protocol 4: Apoptosis Assay**

This protocol details the detection of apoptosis in **Sor-c13**-treated spheroids using a caspase-3/7 activity assay.

#### Materials:

- Treated spheroids
- Caspase-Glo® 3/7 Assay kit
- Luminometer

#### Procedure:

- Follow the same treatment procedure as in Protocol 2.
- At the end of the treatment period, add 100 μL of Caspase-Glo® 3/7 reagent to each well.



- Gently mix the contents on a plate shaker for 30 seconds.
- Incubate the plate at room temperature for 1-2 hours.
- Measure the luminescence using a plate reader.
- An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

## **Experimental Workflow**

The following diagram illustrates the overall experimental workflow for testing the application of **Sor-c13** in 3D spheroid cultures.





Click to download full resolution via product page

Experimental workflow diagram.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Soricimed : SOR-C13 [soricimed.com]
- 4. mdpi.com [mdpi.com]
- 5. TRPV6 as A Target for Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Three-Dimensional In Vitro Tumor Models for Cancer Research and Drug Evaluation -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promising Applications of Tumor Spheroids and Organoids for Personalized Medicine [mdpi.com]
- 10. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Sor-c13 in 3D Spheroid Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610925#sor-c13-application-in-3d-spheroid-cultures]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com